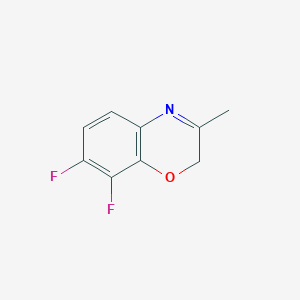
7,8-difluoro-3-methyl-2H-1,4-benzoxazine
Cat. No. B8717664
Key on ui cas rn:
117321-74-1
M. Wt: 183.15 g/mol
InChI Key: BLQUEQUJBDELIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04880926
Procedure details


In a nitrogen stream, a solution of 2.11 ml of t-butyl hypochlorite and 2 ml of ethyl acetate were added dropwise to a mixture of 1.54 g of (R)-(+)-7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine (optical purity: 71.7% e.e., (R)), 5.21 ml of triethylamine and 9 ml of ethyl acetate while keeping the internal temperature at -52° C. over a period of about 4 minutes, and the resulting mixture was further stirred at -60° to -50° C. for 30 minutes. The reaction mixture was washed twice with 10 ml portions of 5% aqueous solution of citric acid and further with 10 ml of dilute aqueous ammonia (concentrated aqueous ammonia:water=1:4 (v/v)) and the ethyl acetate layer was dried over anhydrous magnesium sulfate. The ethyl acetate was removed under reduced pressure and the oily residue was purified over silica gel (50 g) column chromatography using chloroform (the bottom layer after shaking with concentrated aqueous ammonia) as the eluent. The solvent was removed from the eluate under reduced pressure to yield 693 mg of 7,8-difluoro-3-methyl-2H-[1,4]benzoxazine as pale yellow crystals (yield: 60.8%).

Quantity
1.54 g
Type
reactant
Reaction Step One




Yield
60.8%
Identifiers


|
REACTION_CXSMILES
|
ClOC(C)(C)C.[F:7][C:8]1[CH:18]=[CH:17][C:11]2[NH:12][C@H:13]([CH3:16])[CH2:14][O:15][C:10]=2[C:9]=1[F:19].C(N(CC)CC)C>C(OCC)(=O)C>[F:7][C:8]1[CH:18]=[CH:17][C:11]2[N:12]=[C:13]([CH3:16])[CH2:14][O:15][C:10]=2[C:9]=1[F:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.11 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClOC(C)(C)C
|
|
Name
|
|
|
Quantity
|
1.54 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C2=C(N[C@@H](CO2)C)C=C1)F
|
|
Name
|
|
|
Quantity
|
5.21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was further stirred at -60° to -50° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at -52° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of about 4 minutes
|
|
Duration
|
4 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed twice with 10 ml portions of 5% aqueous solution of citric acid and further with 10 ml of dilute aqueous ammonia (concentrated aqueous ammonia:water=1:4 (v/v))
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the ethyl acetate layer was dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oily residue was purified over silica gel (50 g) column chromatography
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after shaking with concentrated aqueous ammonia) as the eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed from the eluate under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C2=C(N=C(CO2)C)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 693 mg | |
| YIELD: PERCENTYIELD | 60.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
